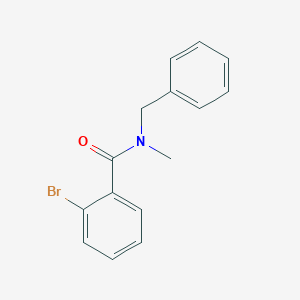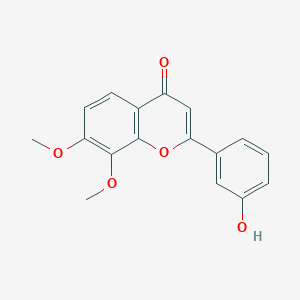
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol is a naturally occurring polyacetylene compound that has been isolated from various plant species. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Applications De Recherche Scientifique
Photooxidation in Ginseng Compounds
- Polyacetylene Compound Photooxidation : A study by Koh et al. (1986) investigated the photooxidation of heptadeca-1-en-4,6-diyn-3,9,10-triol, a major polyacetylene compound from Panax ginseng, under UV light, leading to a photooxidized acetylenic compound with potential applications in photochemistry and natural product synthesis (Koh et al., 1986).
Synthesis and Stereochemistry
- Enantioselective Synthesis : Kumaraswamy and Sadaiah (2012) developed an enantioselective synthesis route for heptadeca-1-ene-4,6-diyne-3S,8R,9S,10S-tetrol, providing a method to facilitate the synthesis of this compound's family with skeletal and stereochemical variations (Kumaraswamy & Sadaiah, 2012).
- Determination of Absolute Configuration : Corell et al. (2013) focused on determining the absolute configuration of falcarinol, a polyacetylene similar to (3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol, in Pastinaca sativa, using chiral HPLC and specific rotation, providing insights into its stereochemistry (Corell et al., 2013).
Antitumor and Cytotoxic Properties
- Cytotoxic Effects on Ovarian Cancer Cells : Kim et al. (2022) investigated the cytotoxic effects of C17 polyacetylenes from P. ginseng against ovarian cancer cell lines, identifying potential therapeutic applications in cancer treatment (Kim et al., 2022).
- Antitumor Activity : Matsunaga et al. (1989) isolated heptadeca-1-ene-4,6-diyne-3,9,10-triol (panaxytriol) from red ginseng and demonstrated its growth-inhibitory activity against tumor cell lines, highlighting its potential in antitumor research (Matsunaga et al., 1989).
Anti-Inflammatory and Neuroprotective Effects
- Inhibition of Microglial Cell Activation : Hiramatsu et al. (2021) explored the effects of panaxytriol on activated microglia, finding that it inhibited the activation of microglia and the NF-κB signaling pathway, suggesting potential neuroprotective applications (Hiramatsu et al., 2021).
Isolation from Natural Sources
- Isolation from Peucedanum japonicum : Jun et al. (2014) isolated compounds from the roots of Peucedanum japonicum, including a polyacetylene similar to this compound, and evaluated their anticancer activity, contributing to the understanding of natural sources and potential therapeutic uses (Jun et al., 2014).
Propriétés
Numéro CAS |
124989-71-5 |
|---|---|
Formule moléculaire |
C17H28O3 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(3S,9R,10R)-heptadeca-4,6-diyne-3,9,10-triol |
InChI |
InChI=1S/C17H28O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h15-20H,3-7,10,13-14H2,1-2H3/t15-,16+,17+/m0/s1 |
Clé InChI |
ZEWGSHDZCDJZJF-GVDBMIGSSA-N |
SMILES isomérique |
CCCCCCC[C@H]([C@@H](CC#CC#C[C@H](CC)O)O)O |
SMILES |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
SMILES canonique |
CCCCCCCC(C(CC#CC#CC(CC)O)O)O |
Autres numéros CAS |
124989-71-5 |
Synonymes |
dihydropanaxacol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B40461.png)
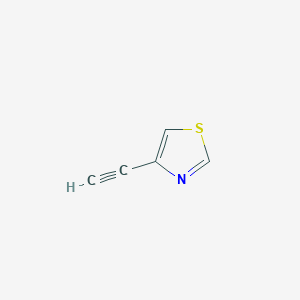


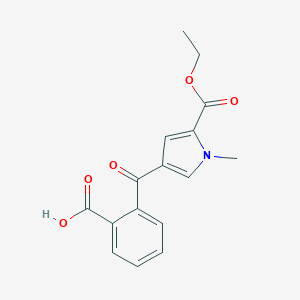
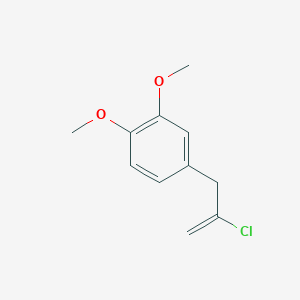
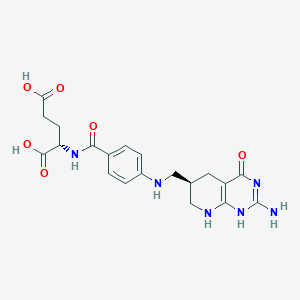
![{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid](/img/structure/B40476.png)
